(+)-Isodihydrocarvone
Description
Overview of Monoterpenoid Chemistry and Biosynthesis
Monoterpenes are composed of two isoprene (B109036) units, giving them a C10 hydrocarbon skeleton. numberanalytics.comwikipedia.org They can be acyclic (linear) or contain rings (monocyclic and bicyclic). wikipedia.org When these terpenes are modified to include oxygen or lack a methyl group, they are classified as monoterpenoids. wikipedia.org The biosynthesis of these compounds is a complex process that gives rise to their vast structural diversity. nih.gov
Isoprenoid Pathways and Building Blocks
The fundamental building blocks for all isoprenoids, including monoterpenoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com There are two primary metabolic pathways responsible for synthesizing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govcreative-proteomics.com
The MVA pathway , found in eukaryotes, archaea, and some bacteria, starts with the condensation of acetyl-CoA molecules to eventually form IPP. creative-proteomics.comwikipedia.org This pathway is crucial for the production of a wide array of biomolecules, including cholesterol and steroid hormones. wikipedia.org
The MEP pathway , also known as the non-mevalonate pathway, is present in most bacteria, algae, and the plastids of plants. creative-proteomics.comwikipedia.org It begins with the condensation of glyceraldehyde 3-phosphate and pyruvate. nih.gov In higher plants, the MEP pathway operates in the plastids, while the MVA pathway is active in the cytosol. wikipedia.orgtandfonline.com
The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor to monoterpenes. wikipedia.orgnih.gov
Diversity and Structural Complexity of Monoterpene Ketones
The structural diversity of monoterpenoids is remarkable, arising from the various ways the GPP precursor can be modified. nih.govoup.com The cyclization of GPP, catalyzed by monoterpene synthases, can lead to a multitude of cyclic structures in a single step. nih.gov These cyclic skeletons can then undergo further enzymatic modifications, such as oxidations and rearrangements, to produce a wide array of monoterpenoids, including ketones. wikipedia.org This complexity is enhanced by the presence of multiple double bonds and chiral centers, resulting in numerous isomers with distinct properties and biological activities. numberanalytics.com
Stereochemical Importance in Natural Products and Synthetic Chemistry
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemistry, particularly in the context of natural products and synthetic applications. numberanalytics.com
Chirality and its Role in Chemical Transformations
Chirality is the property of a molecule that makes it non-superimposable on its mirror image. wikipedia.org These mirror-image isomers are called enantiomers. wikipedia.org While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. longdom.orgnih.gov This distinction is fundamental in chemical transformations, especially in asymmetric synthesis, where the goal is to produce a specific stereoisomer. researchgate.net The ability to control the stereochemistry of a reaction is crucial for synthesizing complex molecules with desired biological activities. numberanalytics.com
Enantiomeric and Diastereomeric Forms of Cyclic Monoterpenes
Many cyclic monoterpenes exist as enantiomers, and sometimes both forms can be found in the same plant or in different plant species. wordpress.comnih.gov These enantiomers can exhibit distinct biological properties; a well-known example is carvone (B1668592), where the (+)-enantiomer smells of caraway and the (-)-enantiomer has a spearmint scent. nih.gov The stereochemical configuration of cyclic monoterpenes like limonene (B3431351) and α-pinene has also been shown to influence their antimicrobial activity. mdpi.com
Molecules with multiple chiral centers that are not mirror images of each other are known as diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties. nih.gov The synthesis of specific enantiomeric and diastereomeric forms of polyhalogenated monoterpenes has been a focus of research due to their potential biological activities. cu.edu.egnih.gov
Positioning of (+)-Isodihydrocarvone within Monoterpenoid Research
This compound, also known as (1R,4S)-Isodihydrocarvone, is a monoterpenoid ketone belonging to the p-menthane (B155814) family. foodb.cafoodb.ca It is a stereoisomer of dihydrocarvone (B1202640). Research has explored its synthesis and biotransformation. For instance, the reduction of (+)-carvone by certain microorganisms like Pseudomonas ovalis can yield (-)-isodihydrocarvone. tandfonline.com Similarly, fungi such as Fusarium solani var. coeruleum can convert S-carvone into isodihydrocarvone. wur.nl
In synthetic chemistry, isodihydrocarvone is recognized as a useful intermediate. For example, it can be synthesized from epoxy limonene and subsequently used as a raw material to synthesize carvacrol (B1668589). patsnap.comgoogle.comgoogle.com Furthermore, this compound has been identified as a component in the essential oil of Thymus vulgaris. nih.gov The study of dihydrocarvone isomers, including isodihydrocarvone, is part of the broader investigation into the metabolism of monoterpenes by microorganisms like Rhodococcus erythropolis. wur.nl
Chemical Structure and Stereoisomeric Context of this compound
This compound is a monocyclic monoterpenoid ketone. Its chemical formula is C₁₀H₁₆O, and its structure is based on a p-menthane skeleton, which is a cyclohexanone (B45756) ring substituted with a methyl group and an isopropenyl group. nist.gov The IUPAC name for this specific stereoisomer is (1S,4S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one.
The structure of this compound contains two chiral centers, at the carbon atoms C1 and C4, where the methyl and isopropenyl groups are attached, respectively. This gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. wikipedia.org
This compound is a diastereomer of dihydrocarvone. Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org The stereoisomers of dihydrocarvone include (1R,4R)-dihydrocarvone, (1S,4S)-dihydrocarvone, (1R,4S)-isodihydrocarvone, and (1S,4R)-isodihydrocarvone. The prefix "iso" is used to distinguish it from the dihydrocarvone isomers where the methyl and isopropenyl groups are in a trans configuration relative to each other on the cyclohexanone ring. In isodihydrocarvone, these groups are in a cis configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O nist.gov |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | (1S,4S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |
| Chiral Centers | C1, C4 |
| Stereoisomer Type | Diastereomer of Dihydrocarvone |
Research Rationale and Scope of Academic Inquiry into this compound
The primary rationale for the academic inquiry into this compound stems from its role as a key intermediate in the biotransformation of carvone. tandfonline.com Carvone is an abundant natural monoterpenoid found in essential oils of plants like spearmint ((R)-(-)-carvone) and caraway ((S)-(+)-carvone). wikipedia.org The enzymatic reduction of carvone isomers by microorganisms and plants is a significant area of research for the production of valuable chiral building blocks. mdpi.commdpi.com
The scope of academic inquiry into this compound encompasses several key areas:
Biotransformation Pathways: A significant body of research focuses on understanding the metabolic pathways by which microorganisms, such as bacteria and fungi, convert carvone into its various reduced forms, including this compound. tandfonline.comtandfonline.com For instance, studies have shown that certain strains of Pseudomonas can convert (+)-carvone to (-)-isodihydrocarvone, which can then be epimerized to dihydrocarvone. tandfonline.com This research aims to identify the specific enzymes responsible for these transformations, such as carvone reductase and enoate reductases. mdpi.comwur.nl
Stereoselectivity of Reactions: Researchers are particularly interested in the high stereoselectivity of these enzymatic reactions. The ability of enzymes to produce a single, specific stereoisomer from a prochiral substrate is of great value in organic synthesis. The study of how enzymes control the stereochemical outcome of the reduction of carvone to this compound provides fundamental insights into enzyme mechanisms and can be exploited for the synthesis of enantiomerically pure compounds.
Chiral Building Blocks for Synthesis: this compound and its related stereoisomers are valuable chiral synthons, or building blocks, for the synthesis of more complex molecules. Their defined stereochemistry allows for the creation of target molecules with specific biological activities, which is crucial in the development of pharmaceuticals and agrochemicals.
Industrial and Biotechnological Applications: The ultimate goal of much of this research is to develop efficient and sustainable biotechnological processes for the production of specific monoterpenoid isomers. By harnessing the power of microbial or isolated enzyme systems, it may be possible to produce compounds like this compound on an industrial scale, offering an alternative to traditional chemical synthesis methods that may be less environmentally friendly or produce undesirable isomeric mixtures.
| Research Area | Key Objectives |
|---|---|
| Biotransformation | Elucidating the metabolic pathways of carvone reduction in various organisms. tandfonline.comtandfonline.com |
| Enzymology | Identifying and characterizing the enzymes (e.g., reductases) involved in the formation of this compound. mdpi.comwur.nl |
| Stereochemistry | Investigating the stereoselectivity of enzymatic reactions to produce specific isomers. |
| Synthetic Chemistry | Utilizing this compound as a chiral precursor for the synthesis of complex molecules. researchgate.net |
| Biotechnology | Developing scalable and sustainable methods for the production of this compound. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC1=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6909-25-7, 3792-53-8 | |
| Record name | (+)-Isodihydrocarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6909-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Dihydrocarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3792-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarvone, (+)-cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROCARVONE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4HMW8YQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthetic Pathways of + Isodihydrocarvone
Natural Occurrence and Distribution of (+)-Isodihydrocarvone
The presence of this compound has been identified in several aromatic plants, often as a component of their essential oils. Its distribution is closely linked to specific plant genera, highlighting the specialized metabolic pathways within these species.
Identification in Origanum vulgare
This compound has been reported as a constituent of Origanum vulgare, commonly known as oregano. scent.vnmdpi.comufrn.br This plant, a member of the Lamiaceae family, is renowned for its aromatic and medicinal properties, which are largely attributed to its complex mixture of volatile compounds. mdpi.com The essential oil of Origanum vulgare is a rich source of various monoterpenes and their derivatives, with this compound being one of the identified components. scent.vnufrn.br
Presence in Thymus quinquecostatus and Thymus broussonetii
The genus Thymus is another significant botanical source of this compound. Specifically, it has been detected in Thymus quinquecostatus, a species of thyme native to Korea. plantaedb.comsemanticscholar.orgpfaf.org This plant is utilized in traditional medicine and as a culinary herb due to its unique aroma, which is a result of its diverse essential oil composition. semanticscholar.org
Furthermore, this compound has been identified in the essential oil of Thymus broussonetii, an endemic Moroccan thyme species. np-mrd.orgnih.govmdpi.comfrontiersin.org This plant is also used in traditional medicine for various ailments. nih.gov The chemical profile of its essential oil is complex, with carvacrol (B1668589) often being a major component, alongside other monoterpenoids like this compound. mdpi.com
Co-occurrence with Related Monoterpenes
In its natural botanical sources, this compound is typically found alongside a variety of other structurally related monoterpenes. This co-occurrence provides clues about the shared biosynthetic origins of these compounds. Common co-occurring monoterpenes include its isomers dihydrocarvone (B1202640) and carvone (B1668592), as well as their precursors and derivatives.
| Botanical Source | Co-occurring Monoterpenes |
| Origanum vulgare | Carvacrol, Thymol, p-Cymene, γ-Terpinene mdpi.com |
| Thymus quinquecostatus | Thymol, Geraniol, Geranyl acetate, Linalool semanticscholar.org |
| Thymus broussonetii | Carvacrol, Thymol, p-Cymene, γ-Terpinene, (E)-Caryophyllene mdpi.com |
Biosynthetic Routes and Enzymatic Mechanisms
The formation of this compound in plants and microorganisms involves a series of enzymatic reactions within the broader terpenoid biosynthetic pathway. Understanding these routes provides insight into the metabolic capabilities of the source organisms.
Precursor Compounds in Terpenoid Biosynthesis
Terpenoids, including monoterpenes like this compound, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are themselves produced through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govhmdb.ca In plants, the MEP pathway, located in the plastids, is the principal route for the biosynthesis of monoterpenes. hmdb.ca The condensation of IPP and DMAPP leads to the formation of geranyl diphosphate (GPP), the direct precursor to the C10 monoterpene skeleton.
Proposed Enzymatic Conversion Pathways from Carvone and Dihydrocarvone
The direct biosynthetic steps leading to this compound often involve the enzymatic modification of other p-menthane (B155814) monoterpenoids, primarily carvone and dihydrocarvone.
In some microorganisms, the biotransformation of carvone can lead to the formation of isodihydrocarvone. mdpi.com For instance, studies with Fusarium sulphureum and F. solani var. coeruleum have shown the production of isodihydrocarvone from (4S)-(+)-carvone. mdpi.com This conversion is catalyzed by enzymes such as enone reductases, which reduce the carbon-carbon double bond in the carvone ring. mdpi.comresearchgate.net
The conversion can also proceed through an isomerization step. For example, in the bacterium Rhodococcus erythropolis DCL14, an iso-dihydrocarvone isomerase activity has been observed. wur.nl This enzyme can facilitate the epimerization of (1R,4S)-iso-dihydrocarvone to (1S,4S)-dihydrocarvone. This isomerization is a key step in the degradation pathway of (4S)-carvone in this bacterium, where (1R,4S)-iso-dihydrocarvone is a transient intermediate.
Furthermore, the reduction of carvone can also yield dihydrocarvone isomers, which can then potentially be converted to isodihydrocarvone. The reduction of the carbonyl group of carvone to form carveols, followed by further transformations, is another possible route. mdpi.com The specific stereochemistry of the resulting products is highly dependent on the enzymes present in the particular organism. mdpi.comnih.gov
The degradation of dihydrocarveol (B1210190) can also lead to the formation of (iso-)dihydrocarvone through oxidation. wur.nl In Rhodococcus erythropolis, dihydrocarveol is directly oxidized to (iso-)dihydrocarvone, which then enters further degradation pathways. wur.nl
The enzymatic machinery involved in these transformations, including reductases and isomerases, plays a crucial role in determining the final stereochemistry and yield of this compound.
Reduction of (+)-Carvone to (−)-Isodihydrocarvone Intermediates
The initial step in the microbial transformation of (+)-carvone frequently involves the reduction of its carbon-carbon double bond. mdpi.com For instance, the bacterium Pseudomonas ovalis strain 6-1 reduces (+)-carvone to produce (−)-isodihydrocarvone as a major product. tandfonline.comtandfonline.com This reduction is a crucial step that sets the stereochemistry for subsequent reactions in the pathway. tandfonline.com In addition to (−)-isodihydrocarvone, other reduction products such as (−)-isodihydrocarveol and (−)-neoisodihydrocarveol are also formed, indicating a complex metabolic network. tandfonline.comtandfonline.com Similarly, fungi like Fusarium sulphureum and F. solani var. coeruleum also convert (+)-carvone into intermediates including isodihydrocarvone. mdpi.com
Involvement of Carvone Reductase and Isodihydrocarvone Isomerase
Two key enzymes are central to the biosynthetic pathways leading to and from isodihydrocarvone isomers: carvone reductase and isodihydrocarvone isomerase.
Carvone Reductase is an enzyme that catalyzes the reduction of the α,β-unsaturated ketone system in carvone. wikipedia.org Specifically, it facilitates the reduction of (+)-carvone to (−)-isodihydrocarvone. wikipedia.org This enzyme is a member of the oxidoreductase family and is crucial in the carveol (B46549) and dihydrocarveol degradation pathway in bacteria like Rhodococcus erythropolis DCL14. wikipedia.org The action of carvone reductase introduces a new stereocenter, leading to the formation of isodihydrocarvone. wur.nlmicrobiologyresearch.org
Isodihydrocarvone Isomerase catalyzes the epimerization of (−)-isodihydrocarvone to (−)-dihydrocarvone. microbiologyresearch.org This isomerization is a critical step in the metabolic pathways of certain microorganisms, such as Pseudomonas fragi. microbiologyresearch.org The equilibrium of this reaction can influence the final product distribution in microbial transformations of carvone. wur.nl The activity of this isomerase is essential for the degradation of certain stereoisomers of dihydrocarveol and dihydrocarvone. wur.nl
Microbial Metabolic Pathways Leading to this compound
Several microbial species have been identified that can metabolize carvone and its derivatives, leading to the formation of this compound. Rhodococcus erythropolis DCL14, for example, can utilize all stereoisomers of carveol and dihydrocarveol as its sole source of carbon and energy. wur.nlmicrobiologyresearch.org In this bacterium, carveol is oxidized to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. wur.nlmicrobiologyresearch.org
The metabolic pathway in R. erythropolis DCL14 involves a branch point where (1R)-(iso-)dihydrocarvone is acted upon by a monooxygenase, leading to the formation of 4-isopropenyl-7-methyl-2-oxo-oxepanone. wur.nlmicrobiologyresearch.org In contrast, the (1S)-(iso)-dihydrocarvone isomer, which can be formed from other precursors, is first isomerized to (1R)-(iso-)dihydrocarvone before further metabolism. wur.nlmicrobiologyresearch.org
The table below summarizes the key microbial transformations involving carvone and its derivatives.
| Microorganism | Substrate | Major Products | Key Enzymes Involved |
| Pseudomonas ovalis 6-1 | (+)-Carvone | (−)-Isodihydrocarvone, (−)-Isodihydrocarveol, (−)-Neoisodihydrocarveol | Carvone Reductase |
| Rhodococcus erythropolis DCL14 | Carveol, Carvone | (1R)-(iso-)Dihydrocarvone | (Dihydro)carveol dehydrogenase, Carvone reductase, (iso-)Dihydrocarvone isomerase |
| Pseudomonas fragi | (−)-Isodihydrocarvone | (−)-Dihydrocarvone | Isodihydrocarvone isomerase |
| Fusarium sulphureum | (+)-Carvone | Isodihydrocarvone, Isodihydrocarveol, Neoisodihydrocarveol | Not specified |
Genetic and Genomic Underpinnings of Biosynthesis
The production of this compound and related monoterpenoids is encoded by specific genes that are often organized into biosynthetic gene clusters (BGCs). rsc.orgrsc.org These clusters facilitate the coordinated expression of the enzymes required for the metabolic pathway. rsc.org
Identification of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like this compound are frequently located together in the genome of an organism, forming a BGC. rsc.orgnih.govnih.gov The identification of these clusters is a key step in understanding and potentially engineering the production of these compounds. frontiersin.org While specific BGCs for this compound are not extensively detailed in the provided context, the principles of BGC organization in fungi and bacteria are well-established for other secondary metabolites. rsc.orgnih.gov The discovery of a BGC often begins with identifying a key enzyme-encoding gene, such as a carvone reductase, and then examining the surrounding genomic region for other genes involved in the pathway. biorxiv.orgharvard.edu
Enzyme Characterization and Catalytic Specificity
The characterization of the enzymes within a biosynthetic pathway is crucial for understanding their specific roles and catalytic mechanisms. harvard.edunih.gov
Carvone Reductase: The carvone reductase from Rhodococcus erythropolis DCL14 has been identified as an enzyme that acts on both (+)-carvone and (−)-carvone, but with different stereochemical outcomes. wikipedia.org It catalyzes the reduction of (+)-carvone to (−)-isodihydrocarvone. wikipedia.org The catalytic specificity of these reductases is a key determinant of the final product profile.
Isodihydrocarvone Isomerase: The isomerase from Pseudomonas fragi demonstrates specificity for the interconversion of isodihydrocarvone and dihydrocarvone. microbiologyresearch.org This type of isomerase belongs to a broader class of enzymes that catalyze the transposition of carbon-carbon double bonds. wikipedia.org The precise catalytic mechanism often involves an enolate intermediate. wikipedia.org
The table below details the enzymes involved in the biosynthesis and metabolism of isodihydrocarvone.
| Enzyme | EC Number | Reaction Catalyzed | Organism |
| Carvone Reductase | 1.3.99.25 | (+)-Carvone + Acceptor <=> (−)-Isodihydrocarvone + Reduced acceptor | Rhodococcus erythropolis DCL14 |
| Isodihydrocarvone Isomerase | 5.3.3.- | (−)-Isodihydrocarvone <=> (−)-Dihydrocarvone | Pseudomonas fragi |
Synthetic Methodologies and Chemoenzymatic Approaches to + Isodihydrocarvone
Chemical Synthesis Routes
Chemical synthesis of (+)-Isodihydrocarvone primarily involves the reduction of related cyclic enones, such as carvone (B1668592). These methods focus on controlling the stereochemistry of the reduction to selectively form the desired product.
Reduction Strategies for Related Cyclic Enones
The hydrogenation of carvone using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common method for producing dihydrocarvone (B1202640). This process reduces the double bond in the cyclohexenone ring. For instance, the reduction of (S)-(+)-carvone with zinc in a methanol-water mixture yields a combination of cis- and trans-dihydrocarvone diastereoisomers. researchgate.net Another approach involves the open-loop rearrangement of limonene (B3431351) epoxide under the influence of a Lewis acid catalyst to produce isodihydrocarvone. google.com A patented method describes the synthesis of isodihydrocarvone from epoxy limonene foot oil using p-toluenesulfonic acid in toluene, achieving yields of 84-86%. patsnap.com
Organocatalytic transfer hydrogenation represents a modern strategy for the enantioselective reduction of cyclic enones. nih.govprinceton.edu This method utilizes small molecule amine catalysts and a hydrogen source, such as Hantzsch ester, to achieve the reduction of α,β-unsaturated cycloalkenones. nih.govprinceton.edu
Stereoselective and Stereospecific Synthetic Transformations
Achieving high stereoselectivity is crucial in the synthesis of this compound. The reduction of (4S)-(+)-carvone can lead to the formation of both (1S,4S)-dihydrocarvone and this compound. mdpi.com The stereochemical outcome is highly dependent on the reagents and conditions used. For example, the reduction of (R)-carvone can be directed to produce (2R,5R)-dihydrocarvone with high optical purity using specific ene-reductases. researchgate.net
The stereospecific reduction of carvone has been observed where the reduction of the double bond in (4R)- or (4S)-carvone results in the formation of (1R,4R)-dihydrocarvone and (1R,4S)-iso-dihydrocarvone, respectively. wur.nl This highlights the ability to control the formation of a specific stereoisomer through careful selection of the starting material and reaction pathway.
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing this compound. These approaches utilize whole microbial cells or isolated enzymes to perform specific transformations. nmb-journal.commdpi.commdpi.comnih.govrsc.org
Microbial Transformations for Stereoisomeric Production
Microorganisms, including bacteria and fungi, are widely used for the biotransformation of monoterpenes like carvone. anadolu.edu.tr The most common reaction observed is the reduction of the carbon-carbon double bond, followed by the reduction of the carbonyl group. mdpi.com
A variety of microorganisms have been screened for their ability to transform carvone enantiomers. For example, when (+)-carvone is used as a substrate, various fungi and bacteria can produce (-)-isodihydrocarvone. anadolu.edu.tr
Aspergillus niger has been shown to reduce (-)-carvone (B1668593) primarily to (+)-neodihydrocarveol, with small amounts of (+)-dihydrocarvone and this compound also being formed. researchgate.net Conversely, the transformation of (+)-carvone by Aspergillus niger yields (-)-isodihydrocarvone, (-)-isodihydrocarveol (B1210060), and (-)-neoisodihydrocarveol. researchgate.nettandfonline.com
Rhodococcus erythropolis DCL14 can metabolize all stereoisomers of carveol (B46549) by first oxidizing them to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. wur.nlmicrobiologyresearch.org
Pseudomonas fragi IFO 3458, when cultured with (+)-carvone, initially converts it to (-)-isodihydrocarvone. tandfonline.com This is then epimerized to (-)-dihydrocarvone. tandfonline.com
Penicillium digitatum and Fusarium coeruleum have been observed to produce isodihydrocarvone, isodihydrocarveol, and neoiso-dihydrocarveol from (4S)-(+)-carvone. mdpi.com
The phytopathogenic fungus Absidia glauca metabolizes (-)-carvone to produce (+)-trans-dihydrocarvone, among other products. researchgate.netresearchgate.net
The following table summarizes the biotransformation of (+)-carvone by various microorganisms and the resulting products.
| Microorganism | Substrate | Major Products |
| Aspergillus niger | (+)-Carvone | (-)-Isodihydrocarvone, (-)-Isodihydrocarveol, (-)-Neoisodihydrocarveol researchgate.nettandfonline.com |
| Rhodococcus erythropolis DCL14 | Carveol (via Carvone) | (1R)-(iso-)Dihydrocarvone wur.nlmicrobiologyresearch.org |
| Pseudomonas fragi IFO 3458 | (+)-Carvone | (-)-Isodihydrocarvone (initially) tandfonline.com |
| Penicillium coeruleum | (4S)-(+)-Carvone | Isodihydrocarvone, Isodihydrocarveol, Neoiso-dihydrocarveol mdpi.com |
The enzymatic reduction of carvone often exhibits high enantioselectivity and diastereoselectivity. researchgate.net Ene-reductases, a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly effective in the stereoselective reduction of the C=C double bond in activated alkenes like carvone. researchgate.net
The bioreduction of (R)-carvone using an ene-reductase (FOYE-1) can produce (2R,5R)-dihydrocarvone with over 95% enantiomeric excess. d-nb.info
Studies with Pseudomonas ovalis have demonstrated the reduction of the double bond in (4S)-(+)-carvone to yield (1S,4S)-dihydrocarvone with a high diastereomeric excess of 93%. mdpi.com
The biotransformation of (-)-carvone by Aspergillus niger results in the formation of (+)-neodihydrocarveol as the main product, but also (+)-dihydrocarvone and this compound in smaller quantities. researchgate.net
The choice of microorganism or enzyme system is critical for directing the stereochemical outcome of the carvone reduction.
| Biocatalyst | Substrate | Key Product(s) | Stereoselectivity |
| Aspergillus niger | (-)-Carvone | (+)-Neodihydrocarveol, (+)-Dihydrocarvone, this compound | Enantioselective researchgate.net |
| Aspergillus niger | (+)-Carvone | (-)-Isodihydrocarvone, (-)-Isodihydrocarveol, (-)-Neoisodihydrocarveol | Enantioselective researchgate.net |
| Pseudomonas ovalis | (4S)-(+)-Carvone | (1S,4S)-Dihydrocarvone | 93% de mdpi.com |
| Ene-reductase (FOYE-1) | (R)-Carvone | (2R,5R)-Dihydrocarvone | >95% ee d-nb.info |
Whole-Cell Biotransformations Utilizing Fungi and Bacteria
Isolated Enzyme Systems for this compound Formation
The use of isolated enzymes provides a high degree of control over reaction conditions and product specificity. Several key enzyme classes have been identified and characterized for their role in the formation and conversion of this compound.
Carvone reductases are enzymes that catalyze the reduction of the carbon-carbon double bond in carvone isomers to produce dihydrocarvone and isodihydrocarvone. The stereoselectivity of these enzymes is of paramount importance as it dictates the specific stereoisomer of the product formed.
In the bacterium Rhodococcus erythropolis DCL14, a carvone reductase is involved in the degradation pathways of carveol and dihydrocarveol (B1210190). expasy.orgmicrobiologyresearch.org This enzyme participates in the conversion of (S)-carvone to (1R,4S)-isodihydrocarvone. expasy.org The reduction of the endocyclic double bond of carvone is a key step, and the stereoselectivity of this reaction can be high. For instance, studies with Pseudomonas ovalis have shown the formation of (1S,4S)-dihydrocarvone with a high diastereomeric excess. mdpi.com The enzyme from Rhodococcus erythropolis DCL14 stereospecifically reduces carvone to (1R)-(iso-)dihydrocarvone. microbiologyresearch.org
Ene-reductases, such as FOYE-1 from an acidophilic iron oxidizer, have also demonstrated the ability to reduce (R)-carvone. researchgate.net The reaction mechanism involves the transfer of a hydride from a flavin cofactor to the α-carbon of the unsaturated substrate and a proton from a conserved tyrosine residue to the β-carbon, yielding dihydrocarvone. researchgate.net
Table 1: Examples of Carvone Reductase Activity and Stereoselectivity
| Enzyme Source | Substrate | Product(s) | Diastereomeric Excess/Purity |
| Rhodococcus erythropolis DCL14 | (S)-Carvone | (1R,4S)-Isodihydrocarvone | Not specified |
| Pseudomonas ovalis | (4S)-(+)-Carvone | (1S,4S)-Dihydrocarvone | 93% de |
| Mucor circinelloides | (4S)-(+)-Carvone | (1R,4S)-Dihydrocarvone and other isomers | 75% (1R,4S)-dihydrocarvone after 4h |
| FOYE-1 ene-reductase | (R)-Carvone | (2R,5R)-Dihydrocarvone | 95% optically pure |
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones. plos.org These enzymes have been studied for their role in the conversion of isodihydrocarvone.
A BVMO from Rhodococcus erythropolis DCL14, known as monocyclic monoterpene ketone monooxygenase (MMKMO), has been purified and characterized. portlandpress.comacs.org This enzyme catalyzes the NADPH- and oxygen-dependent oxidation of various monocyclic monoterpene ketones, including dihydrocarvone and isodihydrocarvone. portlandpress.com Interestingly, the MMKMO-catalyzed conversion of isodihydrocarvone exhibits opposite regioselectivity to that of dihydrocarvone. portlandpress.com While dihydrocarvone is converted to 4-isopropenyl-7-methyl-2-oxo-oxepanone, isodihydrocarvone is converted to 6-isopropenyl-3-methyl-2-oxo-oxepanone. portlandpress.com This enzyme can convert all enantiomers of its natural substrates with almost equal efficiency. portlandpress.comuniprot.org The optimal pH for this enzyme is 9, and the optimal temperature is 35°C. portlandpress.com
Table 2: Substrate Specificity of Monocyclic Monoterpene Ketone Monooxygenase (MMKMO) from R. erythropolis DCL14
| Substrate | Product |
| Dihydrocarvone | 4-Isopropenyl-7-methyl-2-oxo-oxepanone |
| Isodihydrocarvone | 6-Isopropenyl-3-methyl-2-oxo-oxepanone |
| 1-Hydroxy-2-oxolimonene | 3-Isopropenyl-6-oxoheptanoate |
| Menthone | 7-Isopropyl-4-methyl-2-oxo-oxepanone |
Isodihydrocarvone isomerase is an enzyme that catalyzes the epimerization of isodihydrocarvone. This activity is crucial in the metabolic pathways of some microorganisms, allowing for the conversion between different stereoisomers of dihydrocarvone.
In Rhodococcus erythropolis DCL14, (1R,4S)-isodihydrocarvone can be isomerized to (1S,4S)-dihydrocarvone. This isomerization is a key step in the degradation of (4S)-carvone, where (1R,4S)-isodihydrocarvone is formed transiently before being converted. wur.nl An (iso-)dihydrocarvone isomerase activity has been identified in cell extracts of this bacterium. microbiologyresearch.org Research on Pseudomonas fragi has also led to the partial purification of an iso-dihydrocarvone isomerase. wur.nl The study of isomerases is fundamental to understanding the biological interconversion of isomers. nih.gov
Baeyer-Villiger Monooxygenases (BVMOs) in Isodihydrocarvone Conversions
Optimization of Biocatalytic Processes
The optimization of biocatalytic processes is essential for their industrial application, aiming to improve efficiency, yield, and cost-effectiveness. nih.govmdpi.com This involves a multi-faceted approach, considering reaction conditions and enzyme properties. mdpi.comharvard.edu
The conditions under which a biocatalytic reaction is performed can significantly influence its stereochemical outcome. nih.govresearchgate.netiipseries.org Factors such as pH, temperature, and substrate concentration can affect enzyme activity and selectivity. mdpi.com For example, the optimal pH for the MMKMO from R. erythropolis DCL14 is 9.0, and the optimal temperature is 35°C. portlandpress.com Altering these conditions could potentially impact the enzyme's stereoselectivity. The complexity of the substrate molecule itself also plays a role in determining the stereochemical outcome of a reaction. researchgate.net
Enzyme engineering has emerged as a powerful tool to tailor the properties of biocatalysts for specific industrial needs. mdpi.comnih.gov Techniques such as rational design and directed evolution can be employed to enhance enzyme selectivity, stability, and activity. mdpi.comrsc.org By modifying the active site or other regions of an enzyme, it is possible to alter its substrate specificity and, consequently, the stereochemical outcome of the reaction. mdpi.com This approach holds significant promise for developing highly selective enzymes for the synthesis of this compound and other valuable chiral compounds. europa.eu
Stereochemical Characterization and Elucidation of + Isodihydrocarvone and Its Isomers
Advanced Spectroscopic and Chromatographic Methods for Stereoisomer Differentiation
A combination of sophisticated spectroscopic and chromatographic techniques is essential for the unambiguous identification and separation of stereoisomers. vurup.sk These methods leverage subtle differences in the physical and chemical properties of isomers to achieve differentiation.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds. While standard GC-MS can separate isomers with different boiling points, the analysis of stereoisomers, which often have very similar physical properties, requires specialized chiral stationary phases. vurup.skchromatographyonline.com
The mass spectrum of isodihydrocarvone provides key structural information. Typical fragmentation patterns for isodihydrocarvone (molecular weight 152) show characteristic ions at m/z 152 (M+), 137, 109, 95, and 67. nii.ac.jp However, since stereoisomers often produce identical or very similar mass spectra, their differentiation relies heavily on the chromatographic separation achieved prior to mass analysis. chromatographyonline.com The inability of conventional GC-MS to distinguish between isomers that co-elute is a significant limitation. chromatographyonline.com For instance, without a chiral column, different carvone (B1668592) isomers may not be separated, making their individual identification impossible. nih.gov
Recent advancements, such as GC systems coupled with vacuum ultraviolet (VUV) spectroscopy, offer potential solutions by providing unique spectral fingerprints for different isomers, allowing for deconvolution even when they co-elute. chromatographyonline.com
Interactive Table: GC-MS Data for Isodihydrocarvone
Below is a representative table of mass spectral data for isodihydrocarvone.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Identity |
| 152 | 35 | Molecular Ion [M]⁺ |
| 137 | 16 | [M-CH₃]⁺ |
| 109 | 40 | |
| 95 | 89 | |
| 67 | 100 | Base Peak |
Data sourced from a study on the biotransformation of enones. nii.ac.jp
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules, including the relative and absolute stereochemistry. wordpress.comorganicchemistrydata.orgnih.gov Techniques like ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, NOESY) provide detailed information about the connectivity and spatial proximity of atoms. wordpress.comlongdom.orgjapsonline.com
For complex stereochemical assignments, comparing experimental NMR data with quantum mechanical calculations has become a powerful strategy. nih.govjapsonline.com This QM/NMR integrated approach can help assign the correct configuration by predicting the NMR chemical shifts for all possible stereoisomers and comparing them to the experimental data. nih.gov
Interactive Table: Representative ¹H NMR Data for Isodihydrocarvone
This table shows typical proton NMR chemical shifts for isodihydrocarvone.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1-Me | 1.08 | d | 6.0 |
| 8-Me | 1.76 | s | |
| C=CH₂ | 4.81 | d | 8.0 |
Data sourced from a study on the stereospecific hydrogenation of enones. nii.ac.jp
Chiral chromatography is the definitive method for separating enantiomers. gcms.czsigmaaldrich.com This is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). gcms.czwalshmedicalmedia.com
CSPs are designed to interact differently with each enantiomer of a chiral compound, leading to different retention times and thus, separation. sigmaaldrich.com Derivatized cyclodextrins are widely used as CSPs in GC for the enantioseparation of volatile compounds like monoterpenes. gcms.czresearchgate.net For example, a β-DEX™ 225 column, which is a type of cyclodextrin-based CSP, has been successfully used to separate the enantiomers of carvone, demonstrating the effectiveness of this technique. chemrxiv.orgacs.org Different chiral columns exhibit different selectivities; for instance, the Rt-βDEXsa column provides excellent separation for carvone enantiomers. gcms.cz
The separation efficiency of different chiral columns can vary significantly. A study comparing β-DEX 225, Agilent CycloSil-B, and a non-chiral HP-INNOWax column for carvone enantiomers found that the β-DEX 225 provided the best separation, while the non-chiral column failed to separate them at all. rsc.org This underscores the necessity of selecting an appropriate chiral stationary phase for effective enantiomeric resolution.
Interactive Table: Comparison of Chiral GC Columns for Carvone Enantiomer Separation
This table compares the resolution (R) of carvone enantiomers on different GC columns.
| Chromatographic Column | Stationary Phase Type | Resolution (R) | Outcome |
| β-DEX 225 | Cyclodextrin-based | >1.5 (Baseline) | Excellent Separation |
| Agilent CycloSil-B | Cyclodextrin-based | 1.13 | Partial Separation |
| HP-INNOWax | Polyethylene glycol (non-chiral) | 0 | No Separation |
Data synthesized from a comparative study on chiral carvone analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Deuterium (B1214612) Labeling Studies for Mechanistic Stereochemistry
Deuterium labeling is a powerful technique used to trace the path of hydrogen atoms in chemical and biological reactions, providing critical insights into reaction mechanisms and stereochemistry. nih.govclearsynth.comchem-station.com By replacing hydrogen with its heavier, stable isotope deuterium (²H), scientists can follow the addition or removal of hydrogen atoms with high precision. chem-station.com
In the study of biotransformations, such as the enzymatic reduction of unsaturated compounds, deuterium labeling is invaluable for determining the stereochemistry of hydrogen addition. nih.gov When an enzyme catalyzes the reduction of a double bond, it adds two hydrogen atoms. Deuterium labeling can reveal from which face of the molecule each hydrogen is added. researchgate.net
For example, in the biocatalytic reduction of carvone isomers using ene-reductases, the reaction can be carried out in heavy water (²H₂O), which serves as the deuterium source. nih.gov The enzyme system can generate a deuterated cofactor, [4-²H]-NADH, which then delivers a deuterium atom to the substrate with high stereoselectivity. nih.gov Analysis of the resulting deuterated products, such as dideuterocarvone, by ¹H NMR spectroscopy can reveal the precise position and stereochemical orientation of the incorporated deuterium atoms. nih.gov
This method has been used to demonstrate that different enzymes can exhibit different stereoselectivity, for instance, catalyzing the anti-addition of hydrogen atoms across a C=C double bond from specific faces of the molecule. researchgate.net Such studies are crucial for understanding the mechanisms of enzyme action and for developing biocatalysts for specific asymmetric syntheses. nih.gov
Reaction Mechanisms and Chemical Transformations Involving + Isodihydrocarvone
Isomerization Reactions
Isomerization represents a key transformation for isodihydrocarvone, particularly in biological systems. Isomerases are enzymes that catalyze the conversion of a molecule to one of its isomers by facilitating intramolecular rearrangements. wikipedia.org In these reactions, only one substrate yields a single product that shares the same molecular formula but differs in the arrangement of its bonds or its spatial configuration. wikipedia.org
The epimerization of isodihydrocarvone to dihydrocarvone (B1202640) is a well-documented enzymatic process observed in several microorganisms. This reaction involves the change in stereochemistry at the C-1 position, converting the cis isomer (isodihydrocarvone) to the trans isomer (dihydrocarvone).
In the Gram-positive bacterium Rhodococcus erythropolis DCL14, (+)-isodihydrocarvone undergoes epimerization to (+)-dihydrocarvone. wur.nl This conversion is a crucial step in the degradation pathway of (4S)-carvone, where this compound is formed as a transient intermediate before being isomerized. Similarly, studies on Pseudomonas fragi IFO 3458 have demonstrated the epimerization of (-)-isodihydrocarvone to (-)-dihydrocarvone. researchgate.netoup.comamanote.com This particular bioconversion highlights the stereoselectivity of the enzymes involved. Research has also indicated that fungi such as Penicillium citrinum and Fusarium oxysporum likely possess isodihydrocarvone isomerase activity as part of their metabolic processes for converting carvone (B1668592). researchgate.net
| Enzyme/Activity | Substrate | Product | Microbial Source |
| Isodihydrocarvone Isomerase | This compound | (+)-Dihydrocarvone | Rhodococcus erythropolis DCL14 |
| Isodihydrocarvone Isomerase | (-)-Isodihydrocarvone | (-)-Dihydrocarvone | Pseudomonas fragi IFO 3458 |
The enzyme responsible for the epimerization is known as isodihydrocarvone isomerase. In Rhodococcus erythropolis DCL14, this isomerase activity is integral to the metabolic pathway for various monoterpenes. wur.nl The bacterium can utilize all stereoisomers of carveol (B46549) and dihydrocarveol (B1210190) as its sole source of carbon and energy. wur.nlmicrobiologyresearch.org The pathway involves the oxidation of carveol to carvone, which is then stereospecifically reduced to (1R)-(iso-)dihydrocarvone. microbiologyresearch.org At this stage, the isodihydrocarvone isomerase acts on the (1S)-isodihydrocarvone that is formed, converting it in vivo to (1R)-(iso-)dihydrocarvone, which can then proceed further down the degradation pathway. wur.nlmicrobiologyresearch.org While the enzyme from R. erythropolis has been identified as part of the metabolic machinery, an isodihydrocarvone isomerase from Pseudomonas fragi has been partially purified, though its classification as a true enzyme was noted as requiring further clarification in earlier studies. wur.nl
Enzymatic Epimerization of Isodihydrocarvone to Dihydrocarvone
Biotransformations and Degradation Pathways
This compound is a key intermediate in the microbial metabolism of related monoterpenes, undergoing a series of enzymatic reactions that lead to its degradation. wur.nl These pathways are vital for the ability of microorganisms to use these compounds as energy sources. wur.nlmicrobiologyresearch.org
Microorganisms have developed distinct pathways for the metabolism of different stereoisomers of monoterpenes. Pseudomonas ovalis, strain 6-1, when metabolizing (+)-carvone, reduces it to several products, with (-)-isodihydrocarvone being a major one, alongside (-)-isodihydrocarveol (B1210060) and (-)-neoisodihydrocarveol. tandfonline.com This suggests a metabolic route where (+)-carvone is first converted to (-)-isodihydrocarvone before further reduction. tandfonline.com
A more detailed degradation pathway has been elucidated in Rhodococcus erythropolis DCL14. wur.nl This bacterium metabolizes carveol isomers by first oxidizing them to the corresponding carvone. wur.nlmicrobiologyresearch.org The carvone is then reduced by a carvone reductase to produce (iso)dihydrocarvone. wur.nlqmul.ac.uk Specifically, (4S)-carveol degradation leads to (1S)-(iso)-dihydrocarvone, which is then isomerized to (1R)-(iso)-dihydrocarvone before entering the next stage of the pathway. wur.nlmicrobiologyresearch.org This bacterium links the degradation of (dihydro)carveol to its limonene (B3431351) degradation pathway through these intermediates. wur.nlmicrobiologyresearch.org
The metabolism of this compound involves a series of oxidation and reduction reactions catalyzed by specific enzymes. scribd.comnih.gov In the pathway of R. erythropolis DCL14, after the initial formation of carvone, a carvone reductase acts on it. qmul.ac.uk This enzyme, classified as EC 1.3.99.25, catalyzes the reduction of carvone to either (+)-dihydrocarvone or (–)-isodihydrocarvone, depending on the substrate stereoisomer. qmul.ac.uk The reaction requires an acceptor molecule but does not use NAD+, NADP+, or flavin as a cofactor. qmul.ac.uk
Following the formation and potential isomerization of isodihydrocarvone, the subsequent key enzymatic step is an oxidation reaction mediated by a monooxygenase. wur.nl
A critical step in the degradation of isodihydrocarvone in Rhodococcus erythropolis DCL14 is a Baeyer-Villiger oxidation. wur.nlmicrobiologyresearch.org This type of reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). nih.govwikipedia.org BVMOs are flavin-dependent enzymes that utilize NAD(P)H and molecular oxygen to perform this oxidation. mdpi.complos.org
Cell extracts of R. erythropolis DCL14 have been shown to contain two distinct BVMO activities that act on isodihydrocarvone stereoisomers, creating a branch in the metabolic pathway. wur.nlmicrobiologyresearch.org
(1R)-(iso-)dihydrocarvone 1,2-monooxygenase acts on (1R,4S)-isodihydrocarvone. This enzyme catalyzes a ring expansion, converting the six-membered ring of isodihydrocarvone into a seven-membered lactone ring. The product is (4S,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone. wur.nlgenome.jp This lactone is then hydrolyzed to 6-hydroxy-3-isopropenylheptanoate, which connects this pathway to the limonene degradation pathway. wur.nlmicrobiologyresearch.org
(1S)-(iso-)dihydrocarvone 2,3-monooxygenase acts on (1S)-isodihydrocarvone. This results in the formation of a different lactone, (3S,6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone. wur.nlmicrobiologyresearch.org However, since (1S)-isodihydrocarvone is typically isomerized to the (1R) form in vivo, the product of this second monooxygenase is considered a dead-end metabolite in vitro. wur.nlmicrobiologyresearch.org
This enzymatic ring expansion is a pivotal catabolic step, enabling the bacterium to break down the cyclic monoterpene structure for further metabolism.
| Enzyme | Substrate | Product | Reaction Type |
| (1R)-(iso-)dihydrocarvone 1,2-monooxygenase | (1R,4S)-Isodihydrocarvone | (4S,7R)-4-Isopropenyl-7-methyl-2-oxo-oxepanone | Baeyer-Villiger Oxidation (Ring Expansion) |
| (1S)-(iso-)dihydrocarvone 2,3-monooxygenase | (1S)-Isodihydrocarvone | (3S,6R)-6-Isopropenyl-3-methyl-2-oxo-oxepanone | Baeyer-Villiger Oxidation (Ring Expansion) |
Enzymatic Oxidation and Reduction Steps
Formation of Lactone Intermediates
The oxidation of this compound to form lactone intermediates is a key transformation, primarily achieved through the Baeyer-Villiger oxidation. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, resulting in the formation of a cyclic ester, known as a lactone. wikipedia.orgwikipedia.org
In biological systems, this transformation is often catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). acs.org These enzymes are found in various microorganisms and play a crucial role in the degradation of cyclic monoterpenes. mdpi.commicrobiologyresearch.org For instance, the bacterium Rhodococcus erythropolis DCL14 utilizes a BVMO to metabolize dihydrocarvone isomers. microbiologyresearch.org The enzymatic reaction exhibits high regioselectivity, meaning the oxygen atom is inserted at a specific position. The conversion of iso-dihydrocarvone by a BVMO from Mesorhizobium sp. KNP20(3) has been shown to yield 6-isopropenyl-3-methyl-2-oxo-oxepanone. acs.org Similarly, studies on Acinetobacter species have demonstrated the conversion of (+)-dihydrocarvone into a lactone where the carbonyl group is adjacent to the methyl group, a process that precedes ring-opening. mdpi.com
The formation of lactones is not exclusive to biological pathways and can be accomplished via chemical synthesis using peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.org The regioselectivity in chemical synthesis is dictated by the migratory aptitude of the adjacent carbon atoms, with more substituted alkyl groups generally migrating preferentially. organic-chemistry.org
| Organism/Reagent | Substrate | Lactone Product | Reference |
|---|---|---|---|
| Rhodococcus erythropolis DCL14 | (1S)-(iso)-Dihydrocarvone | (3S,6R)-6-Isopropenyl-3-methyl-2-oxo-oxepanone | microbiologyresearch.org |
| Rhodococcus erythropolis DCL14 | (1R)-(iso)-Dihydrocarvone | (4R,7R)-4-Isopropenyl-7-methyl-2-oxo-oxepanone | microbiologyresearch.org |
| Mesorhizobium sp. KNP20(3) (MMKMO enzyme) | iso-Dihydrocarvone | 6-Isopropenyl-3-methyl-2-oxo-oxepanone | acs.org |
| Acinetobacter sp. | (+)-Dihydrocarvone | Lactone intermediate | mdpi.com |
Linking to Broader Monoterpene Degradation Networks
The formation of lactones from this compound is a critical gateway to broader metabolic pathways for monoterpenes. mdpi.com This initial oxidation step prepares the stable cyclic structure for ring-opening, a necessary process for the complete degradation and assimilation of the carbon skeleton by microorganisms. mdpi.commicrobiologyresearch.org These degradation networks are a vital part of the global carbon cycle, enabling the recycling of plant-derived monoterpenes. frontiersin.org
Following the Baeyer-Villiger oxidation, the next step in the degradation network is typically the hydrolysis of the lactone ring. microbiologyresearch.org This is carried out by enzymes called lactone hydrolases. The hydrolysis of the ester bond opens the ring to form a linear hydroxy-carboxylic acid. microbiologyresearch.org
The degradation pathway in Rhodococcus erythropolis DCL14 provides a well-documented example. microbiologyresearch.org After this compound is converted to its corresponding lactone (e.g., 4-isopropenyl-7-methyl-2-oxo-oxepanone), the lactone is hydrolyzed to 6-hydroxy-3-isopropenylheptanoate. microbiologyresearch.org This intermediate is then further oxidized by a dehydrogenase to yield 3-isopropenyl-6-oxoheptanoate. microbiologyresearch.org This final product is a key intermediate that directly links the degradation pathway of carveol and its derivatives to the metabolic pathway of limonene, another major monoterpene. microbiologyresearch.org This demonstrates how different monoterpene degradation pathways converge, forming an interconnected network.
These microbial pathways are part of a larger web of monoterpene transformations that also occur abiotically in the atmosphere through reactions with ozone and hydroxyl radicals. frontiersin.org However, microbial degradation is essential for the breakdown of these compounds in soil and aquatic environments. nih.gov
Theoretical and Computational Chemistry Studies on Reaction Mechanisms
To gain a deeper understanding of the transformations involving this compound, researchers employ theoretical and computational chemistry. wikipedia.org These methods allow for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states, which are often impossible to observe directly through experimental means. mit.edusumitomo-chem.co.jp
Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the step-by-step sequence of events, known as the reaction pathway or mechanism, for chemical transformations. libretexts.org A key element of this is the identification and characterization of transition states—the highest potential energy configurations along the reaction coordinate that separate reactants from products. wikipedia.org
For the Baeyer-Villiger oxidation of this compound, theoretical studies elucidate a multi-step pathway:
Nucleophilic Attack: The reaction initiates with the attack of the peroxyacid (or the flavin-peroxide intermediate in enzymes) on the electrophilic carbonyl carbon of isodihydrocarvone. organic-chemistry.org
Formation of the Criegee Intermediate: This attack leads to a tetrahedral intermediate, often referred to as the Criegee intermediate. organic-chemistry.org
Migratory Insertion and Transition State: This is the rate-determining and regioselectivity-determining step. One of the adjacent carbon-carbon bonds breaks, and the alkyl group migrates to the adjacent oxygen atom, displacing the carboxylate leaving group. The transition state for this step is a highly structured arrangement where the migrating group, the oxygen-oxygen bond, and the leaving group adopt a specific geometry to facilitate orbital overlap. wikipedia.org Computational models can calculate the energy of this transition state. scirp.org
Product Formation: The rearrangement results in the formation of the protonated lactone, which then deprotonates to give the final stable product.
By calculating the activation energies (the energy difference between the reactant and the transition state) for the migration of the different alkyl groups attached to the carbonyl, computational models can accurately predict the regiochemical outcome of the reaction. sumitomo-chem.co.jp These calculations can explain why, for instance, the more substituted carbon preferentially migrates, leading to the observed lactone isomer. organic-chemistry.orgacs.org
| Reaction Step | Description | Transition State Characteristics | Reference |
|---|---|---|---|
| Nucleophilic Attack | A peroxyacid or enzymatic peroxide attacks the carbonyl carbon. | Formation of a new C-O bond. | organic-chemistry.org |
| Migratory Insertion | An adjacent alkyl group migrates to the peroxide oxygen. This is the rate-determining step. | Elongated C-C bond (migrating group) and O-O bond. Partial C-O bond formation. Requires anti-periplanar alignment of orbitals. | wikipedia.orgwikipedia.org |
| Leaving Group Departure | Cleavage of the O-O bond releases a carboxylate or water molecule. | Simultaneous with migratory insertion in a concerted mechanism. | organic-chemistry.org |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), provide the fundamental data for understanding reaction mechanisms at an electronic level. wikipedia.orgyoutube.com These calculations offer profound mechanistic insights by modeling the distribution of electrons and the energies of different molecular configurations. nih.govrsc.org
For reactions of this compound, quantum chemical calculations provide several key insights:
Electronic Structure Analysis: Calculations can map the electron density and molecular orbitals of isodihydrocarvone, the oxidizing agent, and the reaction intermediates. This helps explain the reactivity of the carbonyl group and the factors that stabilize the transition state.
Energetics of Reaction Pathways: By computing the potential energy surface, DFT can determine the relative energies of reactants, intermediates, transition states, and products. orientjchem.org This allows for the quantitative prediction of reaction barriers (activation energies) and reaction enthalpies, confirming the most likely pathway among several possibilities. sumitomo-chem.co.jp
Stereoelectronic Effects: Quantum chemistry can validate the importance of stereoelectronic effects, such as the requirement for the migrating group's σ-orbital to be anti-periplanar to the peroxide's σ* antibonding orbital. wikipedia.org This specific alignment maximizes orbital overlap, lowering the energy of the transition state and facilitating the reaction.
Catalytic Effects: In enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) models can be used. A small, critical region (the substrate and enzyme active site) is treated with high-level quantum chemistry, while the rest of the protein is modeled with less computationally expensive classical mechanics. This approach can elucidate how an enzyme's active site binds this compound and lowers the activation energy of the Baeyer-Villiger oxidation compared to the uncatalyzed reaction.
These computational approaches have become indispensable tools, moving beyond simple explanation to a predictive role in understanding and designing chemical and biochemical reactions. nih.govjstar-research.com
| Computational Method | Property Investigated | Mechanistic Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition State Energies | Predicts and explains the regioselectivity (which lactone is formed) by comparing activation barriers of competing pathways. | sumitomo-chem.co.jprsc.org |
| DFT / Ab initio methods | Orbital Analysis (e.g., NBO) | Confirms the importance of stereoelectronic effects, such as the required anti-periplanar alignment for efficient bond migration. | wikipedia.org |
| QM/MM Simulations | Enzyme-Substrate Interactions | Reveals how the enzyme active site orients the substrate and stabilizes the transition state to achieve high catalytic efficiency and selectivity. | wikipedia.org |
| Intrinsic Reaction Coordinate (IRC) | Minimum Energy Path | Connects the transition state structure to the corresponding reactant and product, confirming the calculated pathway. | nih.gov |
Structure Activity Relationship Sar Studies of + Isodihydrocarvone and Its Analogs
Mechanistic Basis of Molecular Interactions
The interaction between a drug or a bioactive molecule and its receptor is a highly specific process, often likened to a lock and key mechanism. openaccessjournals.com This interaction, which can be activating or inhibiting, initiates a series of molecular events that lead to a physiological response. openaccessjournals.commsdmanuals.com The molecules that bind to receptors are termed ligands, and this binding can be either reversible or irreversible. msdmanuals.com
The biological activity of (+)-isodihydrocarvone and its analogs is intrinsically linked to their specific structural features. The stereochemistry of the molecule plays a pivotal role in its interactions with biological targets. For instance, in the metabolism of carveol (B46549) by Rhodococcus erythropolis DCL14, the reduction of the double bond in (4S)-carvone stereospecifically yields (1R,4S)-iso-dihydrocarvone. wur.nl This microorganism can assimilate all stereoisomers of carveol and dihydrocarveol (B1210190), with the degradation pathways involving enzymes like (dihydro)carveol dehydrogenase, carvone (B1668592) reductase, and (iso-)dihydrocarvone isomerase. microbiologyresearch.org
The enzymatic transformations highlight the importance of the spatial arrangement of functional groups. For example, the reduction of (+)-carvone can lead to different stereoisomers, such as isodihydrocarvone and neoiso-dihydrocarveol, depending on the microbial system used. mdpi.com The stereospecificity of these reactions underscores how the three-dimensional structure of the substrate dictates the enzymatic outcome.
The interaction with receptors is governed by various molecular forces, including hydrophobic and polar interactions. americanpharmaceuticalreview.com The precise geometry and distance between the ligand's functional groups and the receptor's binding site are critical for effective binding. americanpharmaceuticalreview.com In the context of SAR, understanding these interactions allows medicinal chemists to design molecules with enhanced biological activity. gardp.org
Computational chemistry provides powerful tools to investigate and predict the properties of chemical compounds, offering an alternative to extensive animal testing. servireach.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activities. servireach.commdpi.com These models are instrumental in predicting the activity of new, untested compounds. annamalaiuniversity.ac.in
QSAR studies involve calculating various molecular descriptors that quantify the physicochemical properties of molecules, such as hydrophobicity, electronic properties, and steric effects. oncodesign-services.comslideshare.net These descriptors are then used to build statistical models, often through regression analysis or machine learning, that can predict biological activity. oncodesign-services.com For instance, Density Functional Theory (DFT) calculations can be used to optimize the geometry of molecules and calculate quantum chemical descriptors like HOMO and LUMO energies. mdpi.comedgccjournal.org
These computational approaches, including molecular docking and dynamics simulations, help in understanding the interactions between a ligand and its receptor at a molecular level. nih.govnih.govnih.gov By identifying key pharmacophoric features—the essential spatial arrangement of atoms or functional groups for biological activity—researchers can design more potent and selective analogs. mdpi.commdpi.com The use of QSAR and other computational methods has become a well-established practice in drug discovery and regulatory science. servireach.com
Correlation of Structural Features with Biological Activity Mechanisms
Role as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products. The demand for enantiomerically pure compounds has grown significantly, as the biological activity of a drug often resides in a single enantiomer. nih.govenamine.net this compound, with its defined stereochemistry, serves as a valuable chiral starting material in organic synthesis. lookchem.com The use of such chiral pool compounds allows for the transfer of existing chirality into a new, more complex molecule. buchler-gmbh.com
Precursor in the Synthesis of Chiral Alcohols and Other Derivatized Compounds
This compound is a versatile precursor for the synthesis of various chiral compounds, particularly chiral alcohols. researchgate.net The reduction of the ketone functionality in dihydrocarvone (B1202640) stereoisomers using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding dihydrocarveols. The stereochemical outcome of such reductions is a key aspect of their synthetic utility.
The ability to introduce new functional groups with control over stereochemistry is a hallmark of using chiral building blocks. For example, the reduction of carbonyl compounds is a widely used method for producing chiral alcohols, which are themselves important intermediates. Biocatalytic reductions, using microorganisms or isolated enzymes, often provide high enantioselectivity in the synthesis of chiral alcohols from prochiral ketones. mdpi.com
The general synthetic strategies often involve the modification of a chiral starting material through a series of chemical transformations. These can include oxidations, reductions, and carbon-carbon bond-forming reactions, all of which can be influenced by the inherent chirality of the starting material.
Investigation of its Stereospecificity in Subsequent Transformations
The stereospecificity of reactions involving this compound and its derivatives is a critical area of investigation. The inherent chirality of the molecule directs the stereochemical course of subsequent reactions. For example, in biotransformations, the reduction of the C=C double bond of carvone by certain enzymes proceeds with high stereospecificity. nii.ac.jp
In the metabolism by Rhodococcus erythropolis DCL14, (4S)-carvone is stereospecifically reduced to (1R,4S)-iso-dihydrocarvone. wur.nlmicrobiologyresearch.org This high degree of stereocontrol is a common feature of enzymatic reactions and is highly valuable in asymmetric synthesis. nii.ac.jp The stereochemical outcome of these transformations can be analyzed using techniques such as chiral chromatography and NMR spectroscopy to determine the diastereomeric or enantiomeric excess of the products. enamine.net
The study of these stereospecific transformations is not limited to biological systems. In conventional organic synthesis, chiral auxiliaries—stereogenic groups temporarily incorporated into a molecule—are used to control the stereochemistry of reactions. wikipedia.org While this compound itself is the target, understanding how its stereocenters influence the formation of new stereocenters is fundamental to its application as a chiral building block. For instance, the inversion of stereochemistry at a tertiary alcohol center, a challenging transformation, has been achieved using specific Lewis acid-catalyzed methods, highlighting the ongoing development in controlling stereochemical outcomes. nih.gov
Future Research Directions and Unexplored Avenues
Discovery of Novel Biosynthetic Enzymes
The biosynthesis of terpenoids, including (+)-Isodihydrocarvone, involves a complex cascade of enzymatic reactions. While some enzymes in these pathways are known, many remain undiscovered. Genome mining of various organisms, including bacteria and plants, is a promising strategy for identifying novel enzymes with unique catalytic activities. nih.govfrontiersin.org The discovery of new biosynthetic gene clusters (BGCs) could reveal alternative pathways for producing this compound and its derivatives. nih.govnih.govmdpi.com For instance, research into the transcriptional organization of these gene clusters can lead to the overproduction of desired compounds. nih.gov
A key area of interest is the identification of enzymes with high substrate promiscuity, meaning they can act on a variety of molecules. nih.gov Such enzymes would be invaluable for creating libraries of novel compounds with diverse functionalities. mdpi.com The exploration of silent BGCs, which are not typically expressed under laboratory conditions, also holds significant potential for uncovering new enzymatic capabilities. nih.gov
Advanced Computational Modeling and Simulation
Computational tools are becoming increasingly indispensable in the study of complex biological systems. Advanced computational modeling and simulation can provide deep insights into the mechanisms of enzymes involved in this compound biosynthesis and metabolism. acs.org Homology modeling, for example, can be used to predict the three-dimensional structure of enzymes, which is crucial for understanding their function and for designing experiments like site-directed mutagenesis to alter their properties. researchgate.net
Molecular dynamics simulations can be employed to study the dynamic behavior of these enzymes and their interactions with substrates and cofactors. This can help in understanding the factors that determine the stereoselectivity of reactions, a critical aspect in the synthesis of specific isomers like this compound. Furthermore, computational reaction planning tools are being developed to design novel enzymatic cascades for the synthesis of complex molecules. nih.gov
Chemoenzymatic Cascade Reactions for Complex Product Synthesis
Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical catalysts, offer a powerful approach for the synthesis of complex molecules. d-nb.inforsc.orgnih.govmdpi.com These one-pot reactions are highly efficient as they eliminate the need for intermediate purification steps, leading to higher yields and reduced waste. d-nb.infonih.gov
Future research will likely focus on developing novel chemoenzymatic cascades for the production of high-value chemicals derived from this compound. rsc.org This could involve using this compound as a starting material for the synthesis of pharmaceuticals, agrochemicals, or fragrances. mdpi.com The synergy between enzymes and chemical catalysts can lead to the formation of multiple chiral centers with high stereoselectivity, which is often challenging to achieve through purely chemical methods. d-nb.infonih.gov The development of these cascades will be facilitated by the growing toolbox of enzymes and the increasing understanding of how to effectively combine them with chemical catalysts. nih.govmdpi.com
Elucidation of Complete Catabolic Pathways
While much is known about the biosynthesis of monoterpenes, their degradation or catabolism in nature is less understood. wur.nl Elucidating the complete catabolic pathways of this compound in various microorganisms is a crucial area for future research. wur.nlmicrobiologyresearch.orgbiorxiv.org This knowledge is not only important for understanding the carbon cycle in the biosphere but also has practical applications in bioremediation and biocatalysis. wur.nlbiorxiv.org
Studies on organisms like Rhodococcus erythropolis have begun to shed light on the enzymes involved in the breakdown of related compounds, such as carveol (B46549) and dihydrocarvone (B1202640). wur.nlmicrobiologyresearch.orgenzyme-database.org These pathways often involve a series of oxidation, reduction, and ring-opening reactions catalyzed by enzymes like dehydrogenases and monooxygenases. acs.orgwur.nlmicrobiologyresearch.orgenzyme-database.org For instance, in R. erythropolis, dihydrocarveol (B1210190) is oxidized to (iso-)dihydrocarvone. wur.nl The subsequent steps can involve Baeyer-Villiger monooxygenases that convert the cyclic ketone into a lactone. acs.orgmicrobiologyresearch.org Identifying all the enzymes and intermediates in the complete catabolic pathway of this compound will provide a valuable toolkit of biocatalysts for organic synthesis. biorxiv.org
Q & A
Q. What catalytic systems improve the stereoselectivity of this compound synthesis via hydrogenation?
- Methodology : Test heterogeneous catalysts (e.g., Pd/BaSO4) under high-pressure H2 (10–50 bar). Optimize solvent polarity (e.g., ethanol vs. toluene) to favor cis-addition. Compare ee values with microbial reduction methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
